molecular formula C13H14N2O3S B13379946 2,6-Methano-2H-1,3,5-benzoxadiazocine-11-carboxylic acid, 3,4,5,6-tetrahydro-2-methyl-4-thioxo-, methyl ester

2,6-Methano-2H-1,3,5-benzoxadiazocine-11-carboxylic acid, 3,4,5,6-tetrahydro-2-methyl-4-thioxo-, methyl ester

Cat. No.: B13379946
M. Wt: 278.33 g/mol
InChI Key: IORKJGJPARDVOZ-UHFFFAOYSA-N
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Description

Methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical chemistry due to its promising anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate typically involves a three-component condensation reaction. This reaction includes acetoacetic acid N-aryl (N,N-diethyl)amides, salicylaldehyde, and thiourea in ethanol (EtOH) with a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo and diazatricyclo moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate stands out due to its specific structural configuration and the presence of the thioxo and diazatricyclo moieties. These features contribute to its unique chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate

InChI

InChI=1S/C13H14N2O3S/c1-13-9(11(16)17-2)10(14-12(19)15-13)7-5-3-4-6-8(7)18-13/h3-6,9-10H,1-2H3,(H2,14,15,19)

InChI Key

IORKJGJPARDVOZ-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)NC(=S)N2)C(=O)OC

Origin of Product

United States

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